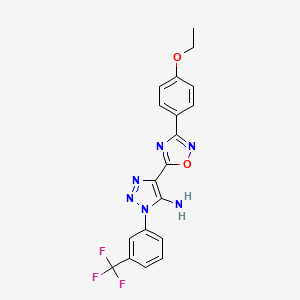![molecular formula C18H17FN4S B2504611 7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923147-40-4](/img/structure/B2504611.png)
7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole" is a triheterocyclic compound that appears to be related to various research efforts in synthesizing compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as imidazo[1,2,4]triazole and fluorophenyl are common in the literature for their biological properties, including antitumor and antioxidant activities, as well as their potential use in pharmaceutical development .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with precursor molecules that are modified through various chemical reactions. For example, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles involves Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides, with modifications to this process allowing the synthesis of pure samples of target compounds . Similarly, the synthesis of triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings involves several steps, with the structures confirmed by NMR, elemental analysis, and LC-MS spectral data .
Molecular Structure Analysis
The molecular structure of compounds related to the one is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure analysis of a related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, revealed intermolecular interactions that contribute to the formation of a supramolecular network . These interactions are crucial for understanding the compound's stability and potential binding with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds are crucial for their biological activity. For example, the introduction of fluorine atoms into the benzothiazole ring can significantly affect the cytotoxicity of the compounds against various cancer cell lines . The presence of a benzylthio group at C5 in the synthesis of triazoles has been shown to give the best potency in terms of angiotensin II antagonism .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their functional groups and molecular structure. The antioxidant activities of triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings have been evaluated, with some compounds showing significant activity . Additionally, the antioxidant properties of functionalized imidazoles and 1,2,4-triazoles have been tested in industrial lubricating oils, with the results correlated with the structures of the additives .
Aplicaciones Científicas De Investigación
Angiotensin II Antagonism
Research on similar triazole derivatives has demonstrated their potential as angiotensin II (AII) antagonists. These compounds have been synthesized and evaluated in vitro and in vivo for this purpose. For example, some triazoles bearing benzylthio groups showed significant potency in blocking the AII pressor response in rats (Ashton et al., 1993).
Antimicrobial and Anticonvulsant Activities
Compounds with structural similarities have been tested for antimicrobial and anticonvulsant activities. For instance, derivatives such as 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide and 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited activity against M. fortuitum ATCC 6841 and demonstrated anticonvulsant effects in specific tests (Gülerman et al., 1997).
Anticancer Potential
A variety of imidazo[1,5-a]-1,3,5-triazine derivatives, including those with benzyl substitutions, have shown inhibitory effects on the replication of certain viruses and have potential applications in cancer treatment. The presence of benzyl and thio structural units was found crucial for selective biological activity (Golankiewicz et al., 1995).
Antibacterial Properties
Some derivatives of this compound, such as 1-arylimidazolidine-2-thiones and 7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole, have been synthesized and tested for antimicrobial activities, showing promising results against various bacterial strains (Sztanke et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4S/c1-13-2-4-14(5-3-13)12-24-18-21-20-17-22(10-11-23(17)18)16-8-6-15(19)7-9-16/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDOJTANGHUARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

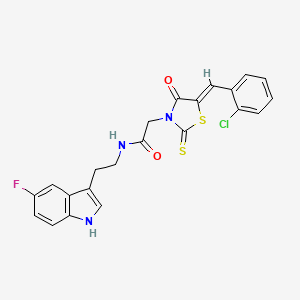
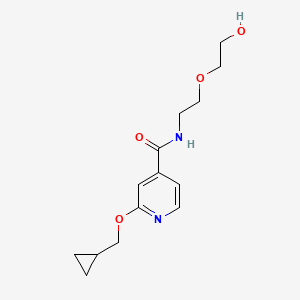
![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)
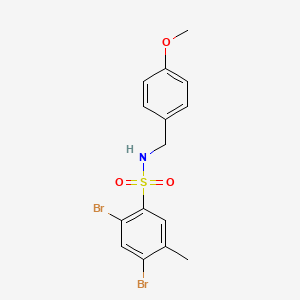
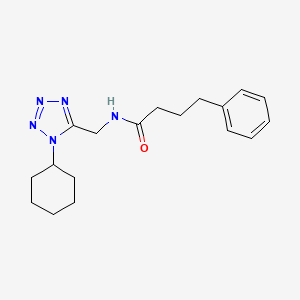
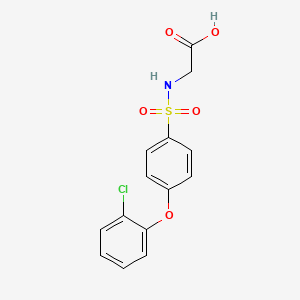

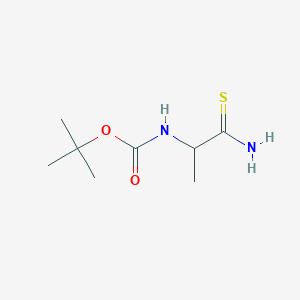

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)

